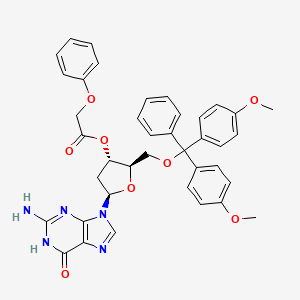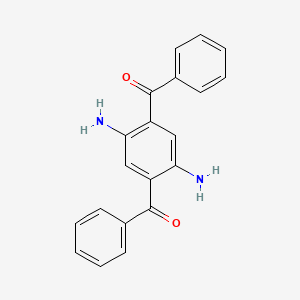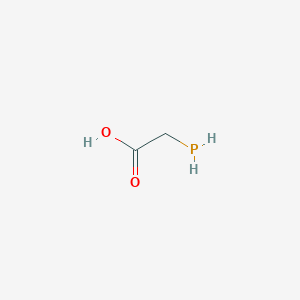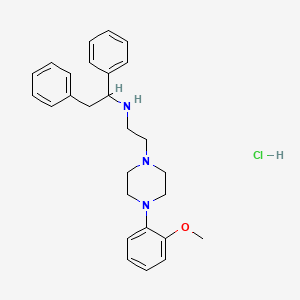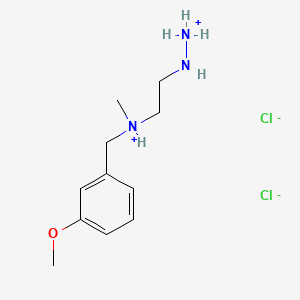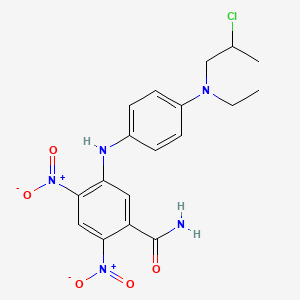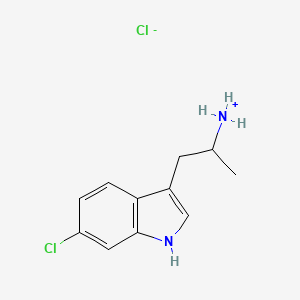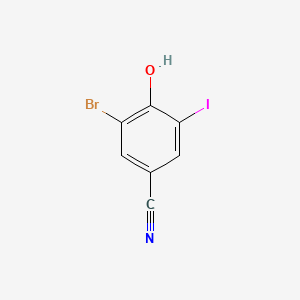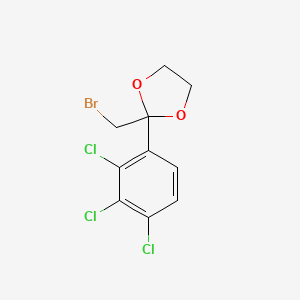
2-(Bromomethyl)-2-(2,3,4-trichlorophenyl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-2-(2,3,4-trichlorophenyl)-1,3-dioxolane is an organic compound that features a bromomethyl group and a trichlorophenyl group attached to a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-2-(2,3,4-trichlorophenyl)-1,3-dioxolane typically involves the reaction of 2,3,4-trichlorophenylacetic acid with bromine and a suitable dioxolane precursor under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in reactors with precise control over reaction parameters. The use of automated systems and continuous monitoring ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming more complex structures or breaking down into simpler molecules.
Reduction: Reduction reactions may involve the removal of halogen atoms or the reduction of other functional groups within the molecule.
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.
Nucleophiles: Nucleophiles such as hydroxide ions, amines, or thiols can participate in substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may produce a variety of substituted dioxolane derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(Bromomethyl)-2-(2,3,4-trichlorophenyl)-1,3-dioxolane may be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical transformations.
Biology
The compound may be studied for its potential biological activity, including interactions with enzymes or receptors. Researchers may investigate its effects on cellular processes and its potential as a lead compound for drug development.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications, such as anti-inflammatory or antimicrobial agents. Detailed studies on its pharmacokinetics and pharmacodynamics would be necessary.
Industry
Industrially, the compound may find applications in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-2-(2,3,4-trichlorophenyl)-1,3-dioxolane would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-2-(2,3,4-trichlorophenyl)-1,3-dioxolane
- 2-(Bromomethyl)-2-(2,4,5-trichlorophenyl)-1,3-dioxolane
- 2-(Bromomethyl)-2-(2,3,4-trifluorophenyl)-1,3-dioxolane
Uniqueness
2-(Bromomethyl)-2-(2,3,4-trichlorophenyl)-1,3-dioxolane is unique due to the specific arrangement of bromomethyl and trichlorophenyl groups on the dioxolane ring. This unique structure may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
24169-32-2 |
|---|---|
Molecular Formula |
C10H8BrCl3O2 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-(bromomethyl)-2-(2,3,4-trichlorophenyl)-1,3-dioxolane |
InChI |
InChI=1S/C10H8BrCl3O2/c11-5-10(15-3-4-16-10)6-1-2-7(12)9(14)8(6)13/h1-2H,3-5H2 |
InChI Key |
PFSSVZKNVAXVRA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)(CBr)C2=C(C(=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


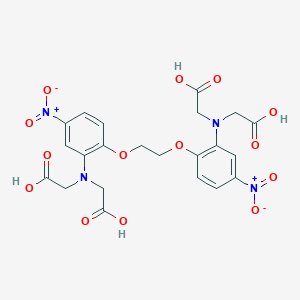
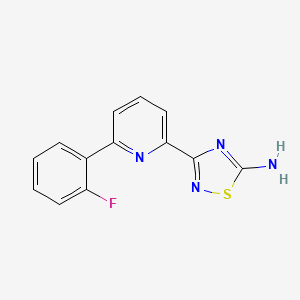
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[(2-hydroxyethyl)methylamino]-1,3,5-triazin-2-yl]amino]-, disodium salt](/img/structure/B13748220.png)
